2-(4-Chlorobenzylsulfonyl)ethanamine
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Overview
Description
2-(4-Chlorobenzylsulfonyl)ethanamine is an organic compound with the molecular formula C9H12ClNO2S. It is a derivative of ethanamine, where the hydrogen atoms are substituted with a 4-chlorobenzylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzylsulfonyl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzylsulfonyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzylsulfonyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfonyl group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzylsulfonyl)ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Similar structure but lacks the ethanamine group.
2-Benzyl-4-chlorophenol: Similar benzyl group but different functional groups.
2-[(4-Chlorobenzyl)sulfanyl]ethanamine: Similar structure but with a sulfanyl group instead of a sulfonyl group.
Uniqueness
2-(4-Chlorobenzylsulfonyl)ethanamine is unique due to the presence of both the sulfonyl and ethanamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
771583-88-1 |
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Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]ethanamine |
InChI |
InChI=1S/C9H12ClNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,5-7,11H2 |
InChI Key |
ZGEXVBXVECRGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CCN)Cl |
Origin of Product |
United States |
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